2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide
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Overview
Description
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group, which is a functional group consisting of a nitrogen-nitrogen double bond, and a benzamide moiety, which is a benzene ring attached to an amide group. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazene group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, which can be investigated through in vitro and in vivo studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
646523-96-8 |
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Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C18H22N4O/c1-3-13-19-18(23)16-11-7-8-12-17(16)20-21-22(2)14-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3,(H,19,23) |
InChI Key |
VJSKNJMEHNZMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1N=NN(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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